14Deoxy-11-oxoandrographolide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Deoxy-11-oxoandrographolide can be synthesized from andrographolide through a series of chemical reactions. The process involves the selective oxidation of andrographolide to form 14-deoxy-11-oxoandrographolide. Common reagents used in this synthesis include oxidizing agents such as pyridinium chlorochromate (PCC) and solvents like dichloromethane .
Industrial Production Methods: Industrial production of 14-deoxy-11-oxoandrographolide typically involves extraction from the leaves of Andrographis paniculata. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 14-Deoxy-11-oxoandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products:
- Oxidized derivatives with enhanced biological activity.
- Reduced analogs with modified pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes, cancer, and infectious diseases.
Industry: Utilized in the development of herbal formulations and dietary supplements .
Mechanism of Action
The mechanism of action of 14-deoxy-11-oxoandrographolide involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the nuclear translocation of NF-κB and reduces the expression of pro-inflammatory cytokines.
Antileishmanial: Disrupts the cellular membrane of Leishmania parasites, leading to cell death.
Antihyperglycemic: Modulates insulin signaling pathways, enhancing glucose uptake and reducing blood glucose levels .
Comparison with Similar Compounds
14-Deoxy-11-oxoandrographolide is compared with other diterpenoid lactones derived from Andrographis paniculata:
14-Deoxy-11,12-didehydroandrographolide: Exhibits similar anti-inflammatory and antileishmanial activities but with different potency.
Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.
14-Deoxyandrographolide: Demonstrates immunomodulatory and anti-atherosclerotic properties .
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-5-15-19(2,7-6-16(23)20(15,3)11-21)18(12)14(22)8-13-9-17(24)25-10-13/h9,15-16,18,21,23H,1,4-8,10-11H2,2-3H3 |
InChI Key |
XBINLYXLOLWNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CC(=O)OC3)(C)CO)O |
Origin of Product |
United States |
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